
3-Amino-7-bromoisoquinoline-4-carbonitrile
Overview
Description
3-Amino-7-bromoisoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C₁₀H₆BrN₃ and a molecular weight of 248.07 g/mol . It is a useful research chemical, often employed in various scientific studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-bromoisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Amino-7-bromoisoquinoline-4-carbonitrile can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often employed in these reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, coupling reactions can produce various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Case studies have shown that 3-amino-7-bromoisoquinoline-4-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 5.1 μM against MGC-803 gastric cancer cells, indicating its potential as an anticancer agent .
-
Antibacterial Properties :
- Research indicates that this compound possesses antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of many conventional antibiotics .
- Protein Kinase Inhibition :
Biological Research
- Enzyme Interaction Studies :
- Mechanistic Studies :
Industrial Applications
- Synthesis of Advanced Materials :
- Catalyst Development :
Mechanism of Action
The specific mechanism of action for 3-Amino-7-bromoisoquinoline-4-carbonitrile depends on its application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
- 3-Amino-7-chloroisoquinoline-4-carbonitrile
- 3-Amino-7-fluoroisoquinoline-4-carbonitrile
Uniqueness: The presence of the bromine atom in 3-Amino-7-bromoisoquinoline-4-carbonitrile imparts unique reactivity and properties compared to its chloro and fluoro analogs
Biological Activity
3-Amino-7-bromoisoquinoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and mechanisms of action, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C9H7BrN2, which indicates the presence of a bromine atom at the 7-position and an amino group at the 3-position of the isoquinoline ring. The carbonitrile group at the 4-position enhances its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including bromination and subsequent amination. The general synthetic route can be summarized as follows:
- Bromination : Isoquinoline is brominated at the 7-position.
- Amination : The resulting bromo compound is reacted with an appropriate amine to introduce the amino group.
- Formation of Carbonitrile : The final step involves the introduction of the carbonitrile group, often through nucleophilic substitution.
Anticancer Properties
Research has demonstrated that isoquinoline derivatives exhibit various anticancer activities. For example, a study highlighted that derivatives similar to this compound showed inhibitory effects on myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR), both critical in cancer proliferation pathways .
Table 1: Anticancer Activity of Isoquinoline Derivatives
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
This compound | MLCK | 5.0 | |
7-Fluoroisoquinoline | EGFR | 3.2 | |
Lycobetaine Derivative | Topoisomerase I & II | >100 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cell signaling pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling processes.
Case Studies
Several studies have evaluated the biological effects of isoquinoline derivatives, including this compound:
- Study on Prostate Cancer Cells : A structural optimization study found that certain isoquinoline derivatives exhibited remarkable selectivity against prostate cancer cell lines, suggesting potential therapeutic applications in oncology .
- Inhibition Studies : A series of experiments demonstrated that modifications at the 7-position significantly affected the inhibitory activity against MLCK and EGFR, indicating that structural variations can lead to enhanced biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-7-bromoisoquinoline-4-carbonitrile?
A multi-step synthesis approach is typically employed, starting with brominated isoquinoline precursors. For example, a modified Strecker or Ullmann coupling reaction can introduce the amino and cyano groups. Key steps include:
- Bromination : Use brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid over-bromination .
- Cyanation : Introduce the carbonitrile group via nucleophilic substitution with CuCN or KCN in polar aprotic solvents like DMF .
- Amination : Employ Buchwald-Hartwig amination or reductive amination with NH₃/NaBH₄ to install the amino group .
Validation : Monitor reaction progress via TLC and characterize intermediates using / NMR and FT-IR spectroscopy .
Q. How can the purity of this compound be assessed?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities. A mobile phase of acetonitrile/water (70:30) is effective .
- Elemental Analysis : Confirm stoichiometry (C, H, N) with deviations <0.4% .
- Melting Point : Compare observed mp (e.g., 192–197°C) with literature values to detect solvates or polymorphs .
Q. What crystallographic tools are suitable for structural elucidation?
- SHELX Suite : For small-molecule refinement, use SHELXL to model hydrogen bonding and Br···π interactions. SHELXD aids in solving phase problems via dual-space methods .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
- WinGX : Integrate data processing, structure solution, and refinement workflows for reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:
- Dynamic NMR : Probe exchange processes in solution (e.g., variable-temperature NMR) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···N contacts) using CrystalExplorer .
- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify conformational biases .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) and improve yields by 15–20% .
- Catalyst Screening : Test Pd/Xantphos or CuI/1,10-phenanthroline systems for amination efficiency .
- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance cyanation selectivity .
Q. How to design experiments for studying its biological activity?
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with quinoline-targeted enzymes (e.g., cytochrome P450) .
- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and antimalarial activity (Plasmodium IC₅₀) against chloroquine-resistant strains .
- Metabolic Stability : Perform hepatic microsomal studies with LC-MS/MS to quantify metabolite formation .
Q. Methodological Challenges and Solutions
Handling air/moisture-sensitive intermediates during synthesis
- Schlenk Techniques : Use flame-dried glassware under inert gas (N₂/Ar) for amination steps .
- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge trace moisture .
Addressing low solubility in pharmacological assays
Properties
IUPAC Name |
3-amino-7-bromoisoquinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-7-1-2-8-6(3-7)5-14-10(13)9(8)4-12/h1-3,5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUAUULRZLRULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C=C1Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737865 | |
Record name | 3-Amino-7-bromoisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1382847-98-4 | |
Record name | 3-Amino-7-bromoisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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